7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.: 1547041-34-8
Cat. No.: VC11682705
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine - 1547041-34-8](/images/structure/VC11682705.png)
Specification
CAS No. | 1547041-34-8 |
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Molecular Formula | C8H7ClN2 |
Molecular Weight | 166.61 g/mol |
IUPAC Name | 7-chloro-1-methylpyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H7ClN2/c1-11-5-3-7-8(11)6(9)2-4-10-7/h2-5H,1H3 |
Standard InChI Key | LXOACAFBFHCWDX-UHFFFAOYSA-N |
SMILES | CN1C=CC2=NC=CC(=C21)Cl |
Canonical SMILES | CN1C=CC2=NC=CC(=C21)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine consists of a fused bicyclic system combining a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic). The chlorine atom occupies the 7-position of the pyridine moiety, while the methyl group is attached to the 1-position of the pyrrole ring . This substitution pattern differentiates it from isomers such as 5-methyl-7-chloro derivatives, which exhibit distinct electronic and steric properties .
The molecular formula is C₈H₇ClN₂, with a molar mass of 166.61 g/mol . Key structural parameters include:
Property | Value |
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Density | 1.4±0.1 g/cm³ |
Boiling Point | 291.6±35.0 °C (760 mmHg) |
Flash Point | 157.9±11.5 °C |
LogP (Octanol-Water) | 2.44 |
Vapor Pressure | 0.0±0.6 mmHg (25°C) |
These properties suggest moderate lipophilicity, making the compound potentially membrane-permeable—a critical factor for drug candidates targeting intracellular enzymes or receptors .
Synthetic Methodologies
Core Ring Construction
The pyrrolo[3,2-b]pyridine scaffold is typically synthesized via cyclization reactions. For 7-chloro-1-methyl derivatives, a modified Bartoli indole synthesis or transition-metal-catalyzed cross-coupling may be employed . One validated approach involves:
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Chlorination: Introducing chlorine at the 7-position of a preformed pyridine precursor using POCl₃ or PCl₅.
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Methylation: Quaternizing the pyrrole nitrogen with methyl iodide under basic conditions.
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Cyclization: Facilitating ring closure via thermal or acid-catalyzed methods .
A representative synthesis from 3-nitropyridine derivatives yields 7-chloro intermediates, which are subsequently functionalized at the 1-position . Challenges include regioselectivity control and minimizing side reactions at reactive positions (e.g., 3- and 5-positions of the pyrrole ring).
Pharmacological Profiling
Compound | H⁺/K⁺-ATPase IC₅₀ (nM) |
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1H-Pyrrolo[2,3-c]pyridine derivative (7e) | 8.6 |
3-Hydroxymethyl analog (10c) | 3.2 |
These derivatives achieved >90% inhibition of gastric acid secretion in rat models at 1 mg/kg doses . The 1-methyl substitution in pyrrolopyridines may enhance metabolic stability compared to unsubstituted analogs, though empirical verification is needed.
Future Research Directions
Target Identification
Priority areas for investigation include:
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Kinase Inhibition: Screening against CDK, JAK, or Aurora kinase families where pyrrolopyridines show precedent activity.
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Antimicrobial Activity: Testing against Gram-positive pathogens given the membrane-permeable nature.
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CNS Penetration: Assessing blood-brain barrier permeability for neurological applications.
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